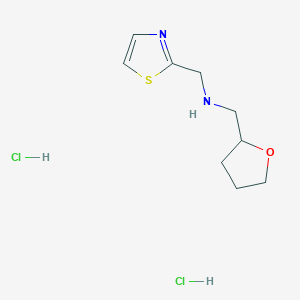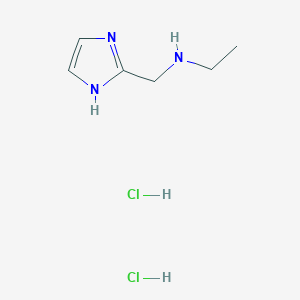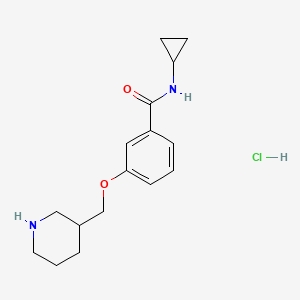![molecular formula C9H9NO2 B1397069 (2-甲基苯并[d]恶唑-7-基)甲醇 CAS No. 136663-42-8](/img/structure/B1397069.png)
(2-甲基苯并[d]恶唑-7-基)甲醇
描述
“(2-Methylbenzo[d]oxazol-7-yl)methanol” is a chemical compound with the molecular formula C9H9NO2 . It is also known by its IUPAC name, (2-methyl-1,3-benzoxazol-7-yl)methanol .
Synthesis Analysis
The synthesis of benzoxazole derivatives, including “(2-Methylbenzo[d]oxazol-7-yl)methanol”, has been a subject of research. A method to synthesize 2-methylbenzoxazoles directly from N-phenylacetamides catalyzed by Pd (OAc)2 in the presence of K2S2O8 and TfOH has been developed . The desired products were obtained in moderate to excellent yields. This approach provides a facile procedure to prepare benzoxazoles with available substrates .Molecular Structure Analysis
The molecular structure of “(2-Methylbenzo[d]oxazol-7-yl)methanol” can be represented by the SMILES notation: CC1=NC2=CC=CC(=C2O1)CO . This indicates that the molecule consists of a benzoxazole ring with a methyl group at the 2-position and a methanol group at the 7-position.Chemical Reactions Analysis
Benzoxazole derivatives have been used in various chemical reactions. For instance, they have been used in the synthesis of benzoxazoles and benzothiazoles from o-amino(thio)phenols and aldehydes using samarium triflate as a reusable acid catalyst under mild reaction conditions in aqueous medium .Physical And Chemical Properties Analysis
The physical and chemical properties of “(2-Methylbenzo[d]oxazol-7-yl)methanol” include a molecular weight of 163.17 . It should be stored in a sealed container in a dry environment at 2-8°C .科学研究应用
Antimicrobial Activity
Oxazole and benzoxazole derivatives have shown significant antimicrobial activity against various bacterial and fungal strains . They could potentially be used in the development of new antimicrobial agents.
Anticancer Activity
These compounds have demonstrated anticancer activity in vitro . They could be explored further for their potential use in cancer therapy, particularly for colorectal cancer.
Anti-Inflammatory Activity
Oxazole derivatives have been found to possess anti-inflammatory properties . This suggests potential applications in the treatment of inflammatory diseases.
Antidiabetic Activity
Some oxazole derivatives have shown antidiabetic activity . They could potentially be used in the management of diabetes.
Antiobesity Activity
Oxazole derivatives have also demonstrated antiobesity effects . This suggests potential applications in weight management therapies.
Antioxidant Activity
Oxazole derivatives have exhibited antioxidant properties . They could potentially be used in the development of antioxidant supplements or therapies.
Antitubercular Activity
Oxazole derivatives have shown antitubercular activity . They could potentially be used in the treatment of tuberculosis.
Material Sciences
Oxazole derivatives have applications in material sciences . They could potentially be used in the synthesis of new materials.
作用机制
Target of Action
Benzoxazole derivatives, which (2-methylbenzo[d]oxazol-7-yl)methanol is a part of, have been found to exhibit a wide spectrum of pharmacological activities . They have shown antimicrobial activity against various bacteria and fungi, and anticancer activity against human colorectal carcinoma (HCT116) cancer cell line .
Mode of Action
It’s worth noting that certain benzoxazole derivatives have been found to demonstrate inhibitory activity on glutamate-gated chloride channels (glucl), leading to the inhibition of pharyngeal pumping, motility, and egg or microfilaria release and a loss of host immunosuppression .
Biochemical Pathways
Benzoxazole derivatives have been associated with a wide range of biochemical pathways due to their diverse pharmacological activities .
Result of Action
Benzoxazole derivatives have been found to exhibit antimicrobial and anticancer activities .
属性
IUPAC Name |
(2-methyl-1,3-benzoxazol-7-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2/c1-6-10-8-4-2-3-7(5-11)9(8)12-6/h2-4,11H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVKPCOPAVMDDPD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC(=C2O1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60729402 | |
| Record name | (2-Methyl-1,3-benzoxazol-7-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60729402 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Methylbenzo[d]oxazol-7-yl)methanol | |
CAS RN |
136663-42-8 | |
| Record name | (2-Methyl-1,3-benzoxazol-7-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60729402 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2-methyl-1,3-benzoxazol-7-yl)methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-Methyl-1-[4-(piperidin-3-ylmethoxy)benzoyl]-piperidine hydrochloride](/img/structure/B1396988.png)
![7-Chlorothieno[3,2-b]pyridine oxalate](/img/structure/B1396991.png)
![2,4-Dichloro-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine 6,6-dioxide](/img/structure/B1396992.png)

![1-[4-(Piperidin-3-ylmethoxy)benzoyl]piperidinehydrochloride](/img/structure/B1397000.png)
![Benzyl 4-{[(3,4-dimethylphenyl)amino]methyl}-4-hydroxypiperidine-1-carboxylate](/img/structure/B1397001.png)

![4-fluoro-N-[(1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methyl]-N-phenylbenzamide hydrochloride](/img/structure/B1397003.png)
![2-fluoro-N-[(1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methyl]-N-phenylbenzamide hydrochloride](/img/structure/B1397004.png)
![([4-(2-Chlorophenyl)-1,3-thiazol-2-yl]methyl)amine dihydrochloride](/img/structure/B1397005.png)
![4-Methyl-1-[4-(piperidin-4-ylmethoxy)benzoyl]-piperidine hydrochloride](/img/structure/B1397006.png)
![4-{[4-(Pyrrolidin-1-ylcarbonyl)phenoxy]-methyl}piperidine hydrochloride](/img/structure/B1397008.png)
